1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Overview
Description
The compound “1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a complex organic molecule that contains a bromopyrazinyl group attached to a piperidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromopyrazinyl group attached to a piperidine ring . The bromine atom would be expected to significantly influence the electronic properties of the pyrazine ring, while the piperidine ring could confer basicity .Chemical Reactions Analysis
The bromine atom in the bromopyrazinyl group could potentially be a site for nucleophilic substitution reactions . The piperidine ring, being a secondary amine, could also undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromopyrazinyl group could increase the compound’s reactivity and polarity .Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in the development of biologically active molecules.
Industry: It can serve as a chemical reagent in various industrial processes[][1].
Mechanism of Action
Target of Action
The primary targets of the compound “1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one” are currently unknown . The compound contains a pyrazine ring and a piperidine ring, structures that are known to exhibit significant biological activity in various drug molecules .
Mode of Action
Based on its structural similarity to other compounds with pyrazine and piperidine rings, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound is a white solid at room temperature and is relatively stable . It is soluble in some organic solvents such as chloroform, dimethyl sulfoxide, and ethanol , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Given its potential biological activity, it may be used to synthesize molecules with biological activity or serve as a chemical reagent .
Chemical Reactions Analysis
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions[][1].
Comparison with Similar Compounds
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Bromopyrazin-2-yl)piperidin-4-one: This compound has a similar pyrazine and piperidine structure but lacks the dimethylpropan-1-one moiety[][1].
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate: Another similar compound with a different functional group attached to the piperidine ring[][1].
Properties
IUPAC Name |
1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-14(2,3)13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNFEBINVZMKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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